{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
Description
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride (C₇H₁₁ClO₄S, MW 226.68) is a sulfonyl chloride derivative featuring a highly strained bicyclo[1.1.1]pentane scaffold . This compound is notable for its unique three-dimensional structure, which confers distinct reactivity and steric properties. It is primarily employed in synthetic chemistry as a sulfonylation reagent, enabling the introduction of the sulfonyl group into target molecules. For instance, it has been utilized in the synthesis of p97 AAA+ ATPase and p75 neurotrophin receptor inhibitors, where it reacts with alcohols or amines to form sulfonate esters or sulfonamides, respectively .
Properties
Molecular Formula |
C6H9ClO2S |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2 |
InChI Key |
GXCMLLUFEUPDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical and Radical Addition Methods
One of the most efficient modern approaches to synthesize bicyclo[1.1.1]pentane derivatives is through photochemical radical addition reactions involving [1.1.1]propellane. For example, a light-enabled scalable synthesis uses alkyl iodides and propellane under UV or near-UV irradiation (365 nm) in flow reactors to generate bicyclo[1.1.1]pentane iodides in high purity and yield, scalable from milligram to kilogram quantities without catalysts or additives.
This photochemical approach avoids hazardous reagents and allows rapid access to functionalized BCP cores, which can be further transformed into sulfonyl derivatives.
Triethylborane-Initiated Atom-Transfer Radical Addition
Another method involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0^1,3]pentane with alkyl halides, producing BCP derivatives suitable for subsequent functionalization.
Sodium Bicyclo[1.1.1]pentanesulfinate as a Precursor
A bench-stable sodium bicyclo[1.1.1]pentanesulfinate salt can be synthesized in four steps from commercial precursors without chromatography. This intermediate serves as a versatile precursor for BCP sulfones and sulfonamides, and can be chlorinated to give sulfonyl chlorides after further functionalization.
Introduction of the Methanesulfonyl Chloride Group
The methanesulfonyl chloride moiety is typically introduced via sulfonylation reactions on the BCP core or its derivatives. The general strategy involves:
- Conversion of BCP sulfinate salts to sulfonyl chlorides by chlorination.
- Direct sulfonylation of BCP-containing intermediates with methanesulfonyl chloride reagents.
Chlorination of BCP Sulfinate
Research demonstrates that chlorination of sodium bicyclo[1.1.1]pentanesulfinate using appropriate chlorinating agents yields the corresponding sulfonyl chloride. This method avoids the use of volatile and hazardous intermediates like [1.1.1]propellane, improving safety and scalability.
Summary of Preparation Methodologies
Research Discoveries and Practical Considerations
- The photochemical flow synthesis of bicyclo[1.1.1]pentane derivatives is currently the most scalable and clean method, allowing production of large quantities of BCP intermediates suitable for sulfonylation.
- Using sodium bicyclo[1.1.1]pentanesulfinate as a stable precursor circumvents the handling of volatile and reactive propellane, facilitating safer and more practical sulfonyl chloride synthesis.
- The reactive methanesulfonyl chloride group in {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride enables further functionalizations, expanding its utility in medicinal chemistry and organic synthesis.
- One-pot procedures for related bicyclic sulfonyl compounds suggest opportunities for developing more efficient, less step-intensive syntheses.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or thioethers.
Example reaction with amines :
-
Reagents : Primary/secondary amines (e.g., morpholine, aniline).
-
Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize HCl .
-
Applications : Used to synthesize BCP-containing sulfonamides for drug discovery (e.g., γ-secretase inhibitors) .
Radical-Mediated Functionalization
The BCP moiety enables radical-based transformations due to its strained C–C bonds.
Radical addition to alkenes :
-
Reagents : Alkenes, alkyl iodides.
-
Conditions : Visible light irradiation (450 nm LED), no catalyst required .
-
Key finding : Scalable synthesis of 1,3-disubstituted BCP derivatives in flow reactors (gram to kilogram scale) .
Cross-Coupling Reactions
The sulfonyl chloride can act as an electrophilic partner in metal-catalyzed cross-couplings.
Suzuki–Miyaura coupling :
-
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Conditions : Microwave-assisted heating (100–120°C) in toluene/K₂CO₃.
-
Outcome : High-yielding formation of biaryl sulfones with >90% purity post-evaporation .
Photoredox Catalysis
Cooperative catalysis strategies enable C–C bond formation at the BCP core.
Three-component reaction :
-
Catalysts : Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and N-heterocyclic carbene (NHC).
-
Advantage : Atom-economical synthesis of enantiomerically enriched products .
Hydrogenolysis and Reduction
The sulfonyl group can be reduced to thiols or removed entirely.
Reduction to thiol :
-
Reagents : Lithium aluminium hydride (LiAlH₄).
-
Conditions : Anhydrous diethyl ether, 0°C to room temperature.
Stability and Side Reactions
-
Hydrolysis : Reacts with water to form sulfonic acids (e.g., \text{{BCP}}CH₂SO₃H) under acidic/basic conditions.
-
Thermal decomposition : Degrades above 150°C, releasing SO₂ and HCl.
Critical Research Findings
-
The BCP scaffold enhances metabolic stability and solubility in lead compounds compared to aromatic analogs .
-
Flow chemistry enables kilogram-scale synthesis of BCP iodides, streamlining downstream functionalization .
-
Transition metal-free methods for BCP sulfonamides avoid instabilities associated with sulfonyl halides .
Scientific Research Applications
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, replacing phenyl rings and other aromatic systems to improve drug properties.
Material Science: Bicyclo[1.1.1]pentane derivatives are investigated for their use in materials science, including the development of molecular rods, rotors, and supramolecular linker units.
Mechanism of Action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chlorides with Varied Scaffolds
a. 3-[(2-Methylpropyl)amino]phenyl Sulfurofluoridate (C₁₃H₂₂ClNO₄S, MW 323.84)
- Structural Differences: This compound replaces the bicyclo[1.1.1]pentane moiety with a substituted phenyl group and incorporates an aminoalkyl chain.
- The amino group may participate in hydrogen bonding or intramolecular interactions, altering solubility and reaction pathways .
- Applications : Likely used in peptide coupling or as a fluorinating agent due to the sulfur-fluorine bond.
b. Simpler Sulfonyl Chloride (C₆H₉ClO₂S, MW 180.65)
- Structural Differences : A linear aliphatic sulfonyl chloride without bicyclic constraints.
- Reactivity : Lower molecular weight and reduced steric bulk make it more volatile and reactive toward nucleophiles.
- Applications : Common in small-molecule sulfonylation reactions where steric hindrance is undesirable .
c. Methanesulfonyl Chloride (CH₃SO₂Cl, MW 114.55)
Bicyclic Compounds with Alternative Functional Groups
a. {Bicyclo[1.1.1]pentan-1-yl}hydrazine Dihydrochloride (C₅H₁₀Cl₂N₂, MW 183.06)
- Structural Differences : Replaces the sulfonyl chloride with a hydrazine group.
- Reactivity : The hydrazine moiety enables condensation reactions (e.g., formation of hydrazones), contrasting with the electrophilic sulfonylation chemistry of the target compound.
- Applications : Used in heterocycle synthesis or as a building block for bioactive molecules .
b. (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine Hydrochloride (C₆H₁₁ClFN, MW 167.62)
- Structural Differences : Substitutes the sulfonyl chloride with a fluorinated methylamine group.
- Reactivity : The electron-withdrawing fluorine atom and amine functionality make it suitable for nucleophilic substitution or as a polar substituent in drug design.
- Applications: Potential use in medicinal chemistry for modulating pharmacokinetic properties .
c. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (C₁₁H₁₆O₄, MW 228.24)
- Structural Differences : Features a larger bicyclo[2.2.2]octane scaffold with ester and carboxylic acid groups.
- Reactivity : The reduced ring strain compared to bicyclo[1.1.1]pentane derivatives results in lower reactivity. The carboxylate group enables conjugation or salt formation.
- Applications : Utilized in polymer chemistry or as a rigid spacer in supramolecular assemblies .
Comparative Data Table
Key Research Findings
- Reactivity Trends : The bicyclo[1.1.1]pentane scaffold in the target compound imposes significant steric hindrance, slowing reactions compared to linear analogs like methanesulfonyl chloride. However, its rigidity enhances regioselectivity in certain transformations .
- Electronic Effects : Fluorinated derivatives (e.g., 3-fluoro-bicyclo compound) exhibit altered electronic profiles due to fluorine’s electronegativity, impacting their interaction with biological targets .
- Synthetic Utility : Bicyclo[1.1.1]pentane-based sulfonyl chlorides are prioritized in drug discovery for their ability to mimic aromatic rings while improving metabolic stability .
Biological Activity
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for traditional aromatic rings. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of bicyclo[1.1.1]pentane derivatives, including {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride, has been advanced through various methodologies, including photochemical reactions and nucleophilic substitutions. Recent studies have demonstrated scalable methods for synthesizing functionalized bicyclo[1.1.1]pentanes, which are crucial for drug discovery efforts.
Table 1: Synthesis Methods for Bicyclo[1.1.1]pentane Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Photochemical Reaction | Utilizes light to drive the reaction without catalysts | Up to 90% |
| Nucleophilic Substitution | Involves replacing halides with nucleophiles | Variable |
| Flow Chemistry | Continuous flow reactions for large-scale synthesis | >300 compounds synthesized |
Biological Activity and Applications
The biological activity of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is largely attributed to its ability to mimic phenyl groups in drug candidates. This characteristic has led to its incorporation into various therapeutic agents, particularly those targeting inflammatory pathways.
Case Studies
Several studies highlight the efficacy of bicyclo[1.1.1]pentane-containing compounds in modulating biological activity:
- Anti-inflammatory Activity : A study evaluated the impact of a bicyclo[1.1.1]pentane derivative on inflammatory responses in human monocytes. The compound demonstrated significant inhibition of NFκB activity and reduced cytokine release (IC50 in the picomolar range) when exposed to lipopolysaccharide (LPS) stimuli .
- Drug Development : The incorporation of bicyclo[1.1.1]pentane into γ-secretase inhibitors has shown improved pharmacological profiles compared to traditional phenyl-containing compounds, enhancing both potency and metabolic stability .
Mechanistic Insights
The mechanism by which {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride exerts its biological effects involves interactions with specific enzymes and receptors within inflammatory pathways. The rigidity of the bicyclic structure contributes to its stability and resistance to metabolic degradation, making it a promising candidate for further development in therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
